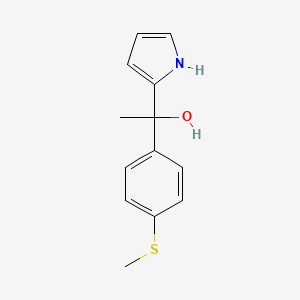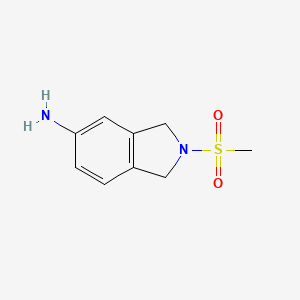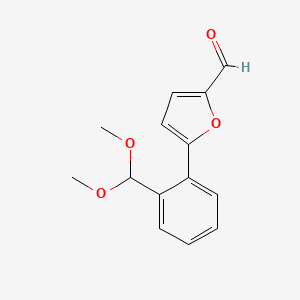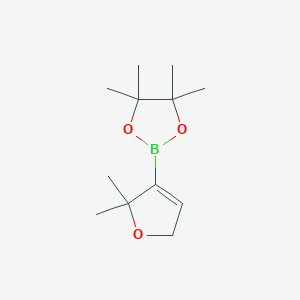
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structure and reactivity. It features a furan ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-2,5-dihydrofuran with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate: Similar in structure but with different functional groups.
Nonlinear optical chromophores: Compounds with similar furan rings but different applications in optical materials.
Uniqueness
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a furan ring and a dioxaborolane moiety, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C12H21BO3 |
|---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
2-(5,5-dimethyl-2H-furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-10(2)9(7-8-14-10)13-15-11(3,4)12(5,6)16-13/h7H,8H2,1-6H3 |
InChI Key |
SZAWSBLQUZPAMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


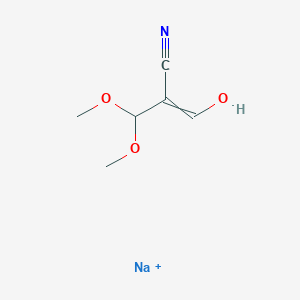
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
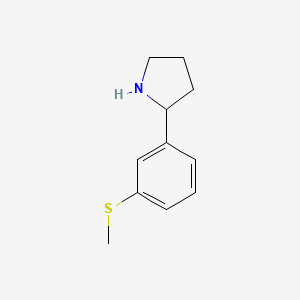

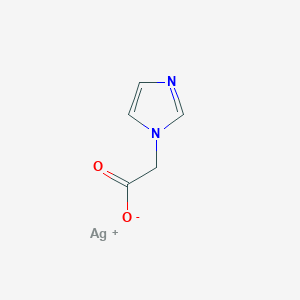
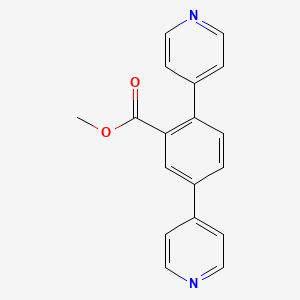
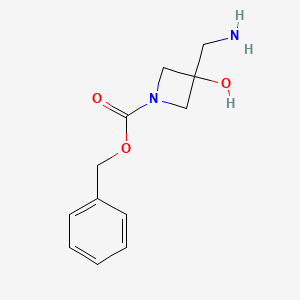
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)

